METHYL 1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOLE-6-CARBOXYLATE
Overview
Description
METHYL 1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOLE-6-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound, in particular, is notable for its unique structure, which includes a trifluoroacetyl group and a pyrrolidine ring, making it a subject of interest in medicinal chemistry and synthetic organic chemistry .
Scientific Research Applications
METHYL 1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOLE-6-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Preparation Methods
The synthesis of METHYL 1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOLE-6-CARBOXYLATE typically involves multiple steps, starting from readily available starting materialsCommon reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions . Industrial production methods may involve optimizing these conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of METHYL 1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOLE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group and the pyrrolidine ring play crucial roles in its binding to target proteins or enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Compared to other indole derivatives, METHYL 1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOLE-6-CARBOXYLATE is unique due to its trifluoroacetyl group and pyrrolidine ring. Similar compounds include:
Indole-3-acetic acid: A plant hormone with a simpler structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole core.
These compounds share the indole core but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
methyl 1-(2-oxo-2-pyrrolidin-1-ylethyl)-3-(2,2,2-trifluoroacetyl)indole-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4/c1-27-17(26)11-4-5-12-13(16(25)18(19,20)21)9-23(14(12)8-11)10-15(24)22-6-2-3-7-22/h4-5,8-9H,2-3,6-7,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLRJFPLBJLPBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CN2CC(=O)N3CCCC3)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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